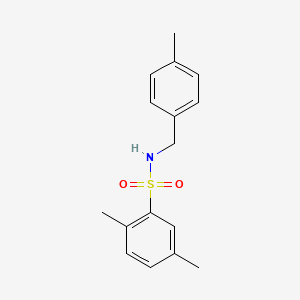

2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-5-8-15(9-6-12)11-17-20(18,19)16-10-13(2)4-7-14(16)3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNNEYIWMONNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfonamide formation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations :

- Substituent Effects: The target compound’s 4-methylbenzyl group enhances hydrophobicity (predicted logP > 4.5) compared to the 4-aminophenyl group in (logP = 4.42) and the ethoxy group in .

Physicochemical Properties

Notes:

- The 4-methylbenzyl group in the target compound likely contributes to higher lipophilicity than the amino-substituted analog .

- Ethoxy and phenylethyl groups in further increase molecular weight and steric bulk.

Biological Activity

2,5-Dimethyl-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C_{15}H_{19}N_{1}O_{2}S

- Molecular Weight : 293.39 g/mol

This compound features a benzenesulfonamide core with two methyl groups at the 2 and 5 positions and a p-methylbenzyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives, including 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of 2,5-Dimethyl-N-(4-methylbenzyl)benzenesulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Candida albicans | 250 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

In addition to antimicrobial effects, sulfonamides have been explored for their anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

- MCF-7 Cell Line : IC50 value of 30 µM after 48 hours of treatment.

- A549 Cell Line : IC50 value of 25 µM after 48 hours of treatment.

These results indicate that the compound exhibits cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide is believed to be mediated through its interaction with specific molecular targets. For instance:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar sulfonamides are known to inhibit DHFR, an essential enzyme for DNA synthesis in bacteria and cancer cells.

- Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to the active site of DHFR, disrupting its function.

Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Evaluation : A comprehensive study demonstrated the antibacterial efficacy against common pathogens and highlighted the structure-activity relationship (SAR) that enhances its potency.

- Cytotoxicity Studies : Research involving various cancer cell lines has shown significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

- Molecular Docking Studies : These studies provide insights into how the compound interacts with target proteins, supporting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-N-(4-methylbenzyl)benzenesulfonamide?

The synthesis typically involves sulfonylation of amines using sulfonyl chlorides or sulfonic acids. A representative method includes:

- Step 1 : Reacting 2,5-dimethylbenzenesulfonyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions.

- Step 2 : Neutralization with a base (e.g., triethylamine) to facilitate coupling.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Key factors affecting yield include stoichiometric ratios, reaction temperature (optimized at 0–25°C), and solvent choice. Continuous flow synthesis may enhance efficiency for scale-up .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity via ¹H and ¹³C spectra (e.g., methyl group signals at δ 2.2–2.5 ppm) .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] at m/z ~318 for C₁₆H₁₉NO₂S) .

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯O bonds) .

Q. What biological activities are associated with this sulfonamide?

Preliminary studies suggest:

- Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (DHPS), analogous to sulfa drugs .

- Antitumor Potential : Structural analogs exhibit cytotoxicity against cancer cell lines via kinase inhibition .

- Anti-inflammatory Effects : Modulation of COX-2 or cytokine pathways, though mechanistic details require validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in sulfonamide synthesis?

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions (e.g., hydrolysis of sulfonyl chloride).

- Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the sulfonyl group .

- Solvent Screening : Tetrahydrofuran (THF) improves solubility of intermediates compared to DCM .

- In-line Analytics : Use of FTIR or HPLC to monitor reaction progress in real time .

Q. How can crystallographic data resolve contradictions in structural assignments?

- Twinning Analysis : SHELXL refinement (τ₄ descriptor) distinguishes tetrahedral geometry distortions in sulfonamide groups .

- Hydrogen Bonding Networks : Intermolecular N–H⋯O and C–H⋯π interactions validate packing models (e.g., ribbons parallel to the b-axis) .

- Comparative CSD Surveys : Cross-referencing with Cambridge Structural Database entries (e.g., PTSBZA03) identifies deviations in bond lengths/angles .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-Response Profiling : Establish EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out false negatives .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme targets (e.g., DHPS) .

Q. How does substituent variation impact pharmacological properties?

- Methyl Groups : Enhance lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility .

- Benzyl Moiety : Increases steric bulk, affecting binding pocket occupancy in target enzymes .

- Sulfonamide Linker : Stabilizes hydrogen bonds with active-site residues (e.g., Arg63 in DHPS) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How can enantiomeric purity be ensured during synthesis?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification Bottlenecks : Replace column chromatography with countercurrent distribution for larger batches .

- Byproduct Management : Optimize quenching steps to remove unreacted sulfonyl chloride .

- Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% sulfonic acid byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.